molecular formula C11H5BrClN3O B8626941 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine

2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine

Cat. No.: B8626941
M. Wt: 310.53 g/mol
InChI Key: DFMVAHQSURUZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a unique structure combining a pyrimidine ring with an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with 2-chloro-3-formylpyridine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation can produce oxo derivatives .

Scientific Research Applications

2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death .

Properties

Molecular Formula

C11H5BrClN3O

Molecular Weight

310.53 g/mol

IUPAC Name

2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C11H5BrClN3O/c12-7-3-1-6(2-4-7)9-15-8-5-14-11(13)16-10(8)17-9/h1-5H

InChI Key

DFMVAHQSURUZBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CN=C(N=C3O2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared analogously as described in example 1, steps (a) and (b), using 4-bromo benzoyl chloride in step (a).
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